molecular formula C11H12N2O2 B1349024 4-(1H-benzimidazol-2-yl)butanoic acid CAS No. 50365-32-7

4-(1H-benzimidazol-2-yl)butanoic acid

Cat. No. B1349024
CAS RN: 50365-32-7
M. Wt: 204.22 g/mol
InChI Key: ZDHBKJAJFVSOSF-UHFFFAOYSA-N
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Description

“4-(1H-benzimidazol-2-yl)butanoic acid” is a chemical compound with the molecular formula C11H12N2O2 . It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound that is an important pharmacophore in drug discovery .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been described in various studies . In one method, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get a benzimidazole derivative in high yield . Another method involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied using various spectroscopic techniques . Theoretical and experimental investigations on the optimized geometrical structure, electronic, and vibrational features of benzimidazole derivatives have been provided using the B3LYP/6-311++G (d,p) basis set .


Chemical Reactions Analysis

Benzimidazole derivatives are known to participate in various chemical reactions. For instance, they can undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Further properties such as IR, NMR, and UV-vis spectra can be determined experimentally .

Scientific Research Applications

  • Chemical Synthesis

    • Benzimidazole derivatives are used in the synthesis of other complex organic compounds .
    • For example, 2- (4- ( (1 H -benzo [d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide is prepared in two steps. In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione is reacted with 4-fluorobenzaldehyde in DMSO to get 4- [ (1 H -benzimidazol-2-yl)sulfanyl]benzaldehyde .
  • Fungicides

    • Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides .
    • They are widely used in agriculture to prevent and control various plant diseases caused by fungi .
  • Antibacterial and Antifungal Activity

    • Some 2-substituted benzimidazole derivatives have been reported for antibacterial action against S. aureus, Staphylococcus epidermidis, K. pneumoniae and E. coli and antifungal activity against C. albicans and A. niger .
  • Anti-inflammatory Agent

    • Docking of 5COX (cyclooxygenase) with a benzimidazole derivative showed a free energy of –5.26 kcal/mol, indicating that the compound can be a potent anti-inflammatory agent .
  • Antioxidant Activity

    • Some benzimidazole derivatives have shown antioxidant activity .
  • Anticancer Agents

    • Benzimidazole derivatives have been studied for their potential as anticancer agents . For example, the anticancer drug Binimetinib and Selumetinib, which are indicated for BRAF mutated melanoma and plexiform neurofibromas .
    • Bendamustine, chemically known as 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoic acid, is an alkylating agent well known for its efficacy and tolerability in a wide range of hematologic malignancies . Bendamustine is indicated for the treatment of chronic lymphocytic leukemia and non-Hodgkin lymphoma .
  • Antiviral Agents

    • Some benzimidazole derivatives have shown antiviral activity .
  • Antihypertensive Agents

    • Benzimidazole derivatives have also been studied for their antihypertensive properties .
  • Proton Pump Inhibitors

    • Benzimidazole derivatives are used as proton pump inhibitors .
  • Anthelmintic Agents

    • Benzimidazole derivatives are used as anthelmintic agents, which are drugs that expel parasitic worms (helminths) and other internal parasites from the body by either stunning or killing them and without causing significant damage to the host .
  • Enzyme Inhibitors

    • Benzimidazole derivatives have been found to inhibit various enzymes, contributing to their wide range of biological activities .
  • Anti-HIV Agents

    • Some benzimidazole derivatives have shown potential as anti-HIV agents .
  • Anticonvulsant Agents

    • Certain benzimidazole derivatives have been studied for their anticonvulsant properties .
  • Antimalarial Agents

    • Benzimidazole derivatives have also been explored for their antimalarial activities .
  • Anti-Inflammatory Agents

    • Some benzimidazole derivatives have shown anti-inflammatory activities .
  • Antioxidant Agents

    • Certain benzimidazole derivatives have demonstrated antioxidant activities .

Future Directions

Benzimidazole derivatives, including “4-(1H-benzimidazol-2-yl)butanoic acid”, continue to be of interest in various fields, particularly in medicinal chemistry due to their diverse biological activities . Future research may focus on the design of new benzimidazole derivatives with enhanced biological activities and improved safety profiles.

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-11(15)7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHBKJAJFVSOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353847
Record name 4-(1H-benzimidazol-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-benzimidazol-2-yl)butanoic acid

CAS RN

50365-32-7
Record name 4-(1H-benzimidazol-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-1,3-benzodiazol-2-yl)butanoic acid
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